![molecular formula C7H6FN3 B2932901 5-Fluoro-1H-indazol-7-amine CAS No. 1352397-94-4](/img/structure/B2932901.png)
5-Fluoro-1H-indazol-7-amine
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Overview
Description
5-Fluoro-1H-indazol-7-amine is a chemical compound with the molecular formula C7H6FN3. It has a molecular weight of 151.14 . The IUPAC name for this compound is 5-fluoro-1H-indazol-7-amine .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1H-indazol-7-amine consists of a pyrazole ring fused to a benzene ring, with a fluorine atom attached to the 5th carbon atom and an amine group attached to the 7th carbon atom .Physical And Chemical Properties Analysis
5-Fluoro-1H-indazol-7-amine is a compound with a molecular weight of 151.14 . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Chemosensors for Metal Ions and Anions
A significant application of indazole derivatives involves the creation of bifunctional fluorescent chemosensors, such as calix[4]arenes, which can detect both cations and anions through fluorescence quenching mechanisms. These chemosensors exhibit specific responses to heavy metal ions like Pb(2+) and Co(2+), as well as anions like F(-), through changes in their fluorescence emission, providing a versatile tool for environmental monitoring and chemical analysis (Lee et al., 2005).
Anticancer Agents and Tubulin Inhibition
Indazole derivatives have been synthesized and evaluated as anticancer agents, demonstrating a unique mechanism of tubulin inhibition. These compounds, through structural modifications, have shown to inhibit tumor growth effectively in xenograft models, offering a promising avenue for cancer therapy development. The specificity of these derivatives to inhibit the binding of vincas to tubulin, without competing with paclitaxel, underscores their potential as novel anticancer drugs (Zhang et al., 2007).
Near-Infrared Fluorescent Probes for Imaging
In the realm of bioimaging, indazole-based fluorophores, referred to as Indazo-Fluors, have been developed through palladium-catalyzed oxidative C-H/C-H cross-coupling reactions. These fluorophores exhibit high quantum yields and large Stokes shifts, making them ideal for near-infrared (NIR) imaging applications, especially for mitochondria in living cells. The superior photostability and low cytotoxicity of these dyes mark them as excellent candidates for in vivo imaging, contributing to advancements in medical diagnostics and research (Cheng et al., 2016).
Fluorescence Ratiometry and Sensing
The development of fluorogenic calix[4]arenes incorporating indazole moieties has led to advancements in fluorescence ratiometry, offering a method for detecting metal ions and anions. These compounds provide a versatile approach to sensing applications, capable of detecting specific ions through changes in their fluorescence emission ratios. Such molecular tools are invaluable for analytical chemistry, environmental monitoring, and biological research (Lee et al., 2005).
Factor Xa Inhibitors for Anticoagulant Therapy
Research into 7-fluoroindazole derivatives has yielded potent and selective inhibitors of factor Xa, a critical enzyme in the coagulation cascade. These inhibitors employ a 7-fluoroindazolyl moiety to engage in hydrogen bonding interactions within the enzyme's active site, offering a novel approach to anticoagulant therapy. Such developments have the potential to lead to safer and more effective treatments for thrombotic disorders (Lee et al., 2008).
Safety And Hazards
Future Directions
Indazole-containing derivatives, such as 5-Fluoro-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches to indazoles and exploring their potential applications in drug development .
properties
IUPAC Name |
5-fluoro-1H-indazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNYHJBBJLVSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-indazol-7-amine |
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